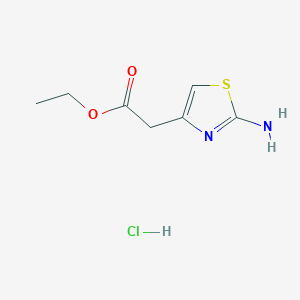 (1-Éthyl-1H-1,2,3-triazol-4-yl)méthylamine CAS No. 1496727-14-0"
>
(1-Éthyl-1H-1,2,3-triazol-4-yl)méthylamine CAS No. 1496727-14-0"
>
(1-Éthyl-1H-1,2,3-triazol-4-yl)méthylamine
Vue d'ensemble
Description
(1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.
Applications De Recherche Scientifique
(1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.
Bioconjugation: The triazole ring is utilized in bioconjugation techniques to link biomolecules such as proteins, peptides, and nucleic acids, facilitating the study of biological processes.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.
Catalysis: The triazole ring can act as a ligand in coordination chemistry, enhancing the catalytic activity of metal complexes in various chemical reactions.
Mécanisme D'action
Target of Action
The primary target of (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine is copper ions (Cu+ and Cu2+) . This compound acts as a polytriazolylamine ligand , which stabilizes copper ions towards disproportionation and oxidation .
Mode of Action
The compound interacts with its targets by stabilizing copper ions . It enhances the catalytic effect of copper ions in the azide-acetylene cycloaddition . This interaction results in changes that enhance the catalytic effect of copper ions, thus promoting the cycloaddition reaction .
Biochemical Pathways
It’s known that the compound plays a crucial role in theazide-acetylene cycloaddition reaction , which is a key step in the synthesis of various bioactive compounds .
Result of Action
The result of the action of (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine is the enhanced catalytic effect of copper ions in the azide-acetylene cycloaddition . This leads to the successful synthesis of various bioactive compounds . .
Action Environment
The compound shows promising results with respect to the stabilization of both Cu+ and Cu2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions, while at the same time keeping the Cu+ ions accessible for chemical reactions . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of copper ions and the specific conditions of the reaction environment .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general synthetic route involves the following steps:
Preparation of the Alkyne and Azide Precursors: The alkyne precursor can be synthesized from ethyl acetylene, while the azide precursor can be prepared from methylamine.
Cycloaddition Reaction: The alkyne and azide precursors are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
(1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine can be compared with other similar compounds, such as:
(1-Benzyl-1H-1,2,3-triazol-4-yl)methylamine: This compound has a benzyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
(1-Phenyl-1H-1,2,3-triazol-4-yl)methylamine: The presence of a phenyl group can enhance the compound’s stability and binding affinity in medicinal chemistry applications.
(1-Methyl-1H-1,2,3-triazol-4-yl)methylamine: The methyl group can influence the compound’s solubility and reactivity in various chemical reactions.
The uniqueness of (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine lies in its specific substitution pattern, which can modulate its chemical properties and enhance its utility in diverse scientific applications.
Propriétés
IUPAC Name |
1-(1-ethyltriazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-10-5-6(4-7-2)8-9-10/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTCZPBKZNDWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



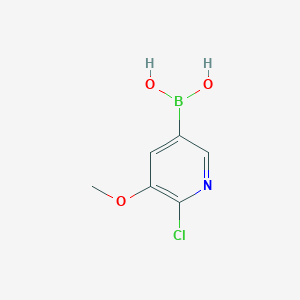
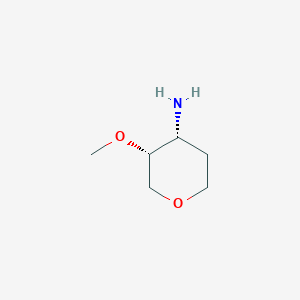
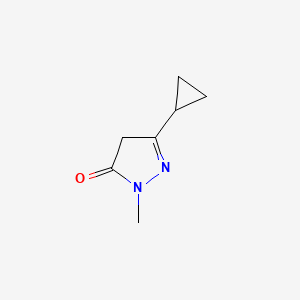
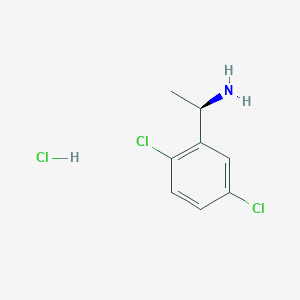


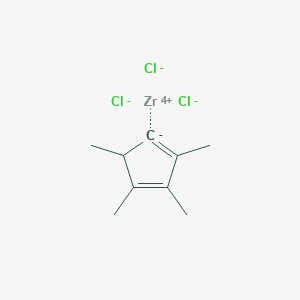
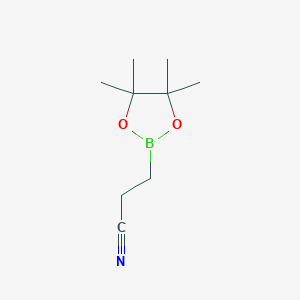
![HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425641.png)
